2-Ethylpyrazolo[1,5-a]pyridine
Overview
Description
2-Ethylpyrazolo[1,5-a]pyridine is a derivative of pyrazolo[1,5-a]pyridine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry .
Synthesis Analysis
The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates having various substituents at the 2- and 4-positions . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .Molecular Structure Analysis
Pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The pyrazolo[1,5-a]pyrimidine ring is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps .Chemical Reactions Analysis
The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Ethylpyrazolo[1,5-a]pyridine derivatives have been synthesized through various chemical reactions. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine was synthesized and underwent nitrosation, nitration, and bromination at the C-3 position, indicating its reactivity and potential for further derivatization (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
- Similarly, various pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moieties have been synthesized, demonstrating the versatility of 2-Ethylpyrazolo[1,5-a]pyridine in forming diverse heterocyclic compounds with potential biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).
Optical Properties
- Some derivatives of 2-Ethylpyrazolo[1,5-a]pyridine, specifically 2- and 2,4-substituted 5-cyanopyrazolo[1,5-a]pyridines, have been found to display blue fluorescence in both dilute solutions and solid states. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).
Anticancer Research
- Pyrazolo[4,3-c]pyridine derivatives, a class related to 2-Ethylpyrazolo[1,5-a]pyridine, have been investigated for their anticancer activity. For instance, some derivatives showed significant cytotoxic activity against human breast, liver, and colon carcinoma cell lines, demonstrating the potential of 2-Ethylpyrazolo[1,5-a]pyridine derivatives in oncological research (Metwally & Deeb, 2018).
Antioxidant Activity
- Derivatives of [1,2,4]triazolo[1,5-a]pyridine, structurally similar to 2-Ethylpyrazolo[1,5-a]pyridine, have been synthesized and evaluated for their antioxidant properties. This research opens avenues for the use of these compounds in developing potential antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that compounds with similar structures, like imidazo[1,2-a]pyridine analogues, have been found to exhibit antitumor effects and other biological activities in a variety of cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . These compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Pharmacokinetics
The adme data of similar compounds were predicted, which showed that the compounds had good physicochemical property and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under basic conditions .
Future Directions
Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry, but the direct construction of 3-sulfonyl analogues remains unexplored . Future research could focus on exploring this area, as well as further investigating the biological activities and potential applications of 2-Ethylpyrazolo[1,5-a]pyridine .
properties
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAOUMOATIGETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.